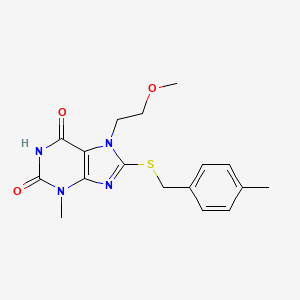

7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Descripción

This purine-2,6-dione derivative features a 2-methoxyethyl group at position 7, a methyl group at position 3, and a 4-methylbenzylthio substituent at position 6. Its structural complexity arises from the strategic placement of functional groups, which influence solubility, receptor binding, and metabolic stability.

Propiedades

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-11-4-6-12(7-5-11)10-25-17-18-14-13(21(17)8-9-24-3)15(22)19-16(23)20(14)2/h4-7H,8-10H2,1-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVGNRUXNBCWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials such as guanine or xanthine derivatives.

Introduction of the methoxyethyl group: This step often involves alkylation reactions using reagents like 2-methoxyethyl chloride under basic conditions.

Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thioether group to a thiol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl or methylbenzylthio groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that the compound can induce apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways.

Anti-inflammatory Effects

The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases by inhibiting pathways that lead to excessive inflammation.

Neuroprotective Properties

Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups. This highlights its potential as an anticancer agent.

Anti-inflammatory Study

A model of acute inflammation showed that administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in inflammatory conditions. The results suggest a promising avenue for developing anti-inflammatory therapeutics.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls. This neuroprotective effect suggests its utility in developing treatments for neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparación Con Compuestos Similares

Substituent Variations at Position 8

The position 8 substituent is critical for biological activity. Key analogs include:

Key Insight: Thioether groups (e.g., 4-methylbenzylthio) balance lipophilicity and stability compared to oxygen-linked groups (e.g., pyridinyloxy), which may reduce CNS penetration .

Substituent Variations at Position 7

Position 7 modifications impact steric bulk and solubility:

Key Insight : The 2-methoxyethyl group in the target compound offers a balance between hydrophilicity and steric effects, contrasting with hydrophobic octyl chains (22i) or rigid triazolyl groups (22a) .

Q & A

Q. How should stability studies be designed for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.